(4,5-Dichloro-1,2-phenylene)dimethanol

Description

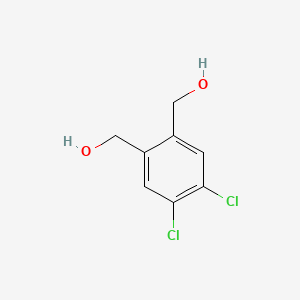

Structure

3D Structure

Properties

IUPAC Name |

[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCRUXVCUXHCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518049 | |

| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24006-92-6 | |

| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4,5-Dichloro-1,2-phenylene)dimethanol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 4,5-dichloro-1,2-benzenedimethanol, is a halogenated aromatic diol. Its core structure consists of a benzene ring substituted with two chlorine atoms and two hydroxymethyl (-CH₂OH) groups at adjacent positions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 207.05 g/mol | PubChem[1] |

| CAS Number | 24006-92-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4,5-dichloro-1,2-benzenedimethanol, 4,5-dichloro-o-xylene-alpha,alpha'-diol | PubChem[1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred |

Synthesis and Experimental Protocols

General Synthesis Pathway

A potential pathway for the synthesis of this compound is illustrated below. This process would typically start from 4,5-dichlorophthalic acid or its anhydride.

References

Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol (CAS: 24006-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure, featuring a dichlorinated benzene ring with two hydroxymethyl substituents in ortho positions, suggests its potential as a versatile building block in organic synthesis. The presence of reactive hydroxyl groups and the substituted aromatic core make it a candidate for the synthesis of more complex molecules, including potential ligands for biological targets or as a precursor for various heterocyclic compounds. This document provides a comprehensive overview of its known chemical and physical properties, a plausible experimental protocol for its synthesis, and a discussion on its potential applications and current research landscape.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These have been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 24006-92-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 207.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Dichloro-1,2-benzenedimethanol | |

| Melting Point | 137-139 °C | |

| Boiling Point | 349.8 °C at 760 mmHg | |

| Density | 1.468 g/cm³ (predicted) | |

| InChI | InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)CO)CO | [2] |

Synthesis

Proposed Synthetic Pathway

The logical synthetic route starts from the commercially available 4,5-dichlorophthalic acid or its anhydride. The dicarboxylic acid or anhydride is reduced to the corresponding diol.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride with LiAlH₄

This protocol is a generalized procedure based on standard laboratory practices for LiAlH₄ reductions and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

4,5-Dichlorophthalic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: 4,5-Dichlorophthalic anhydride (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).

-

Workup: The resulting granular precipitate is filtered off and washed with THF. The filtrate is collected, and the solvent is removed under reduced pressure.

-

Extraction: The residue is redissolved in ethyl acetate and washed with 1 M HCl and saturated aqueous Na₂SO₄ solution.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Biological Activity and Signaling Pathways

Extensive searches of the scientific and patent literature did not yield any information on the biological activity of this compound. There are no published studies describing its mechanism of action, its interaction with any biological targets, or its involvement in any signaling pathways. The search results were often confounded with a different compound, 4,5-dichloro-1,2-phenylenediamine, which has some documented biological properties.

Due to the complete absence of data in this area, it is not possible to create any diagrams for signaling pathways, as requested. This compound appears to be primarily a chemical intermediate with no currently reported biological applications.

Potential Applications in Research and Drug Development

While no biological activity has been reported, the structure of this compound suggests several potential applications for medicinal chemists and drug development professionals:

-

Scaffold for Ligand Synthesis: The diol functionality can be further modified to create a variety of derivatives. For example, it can be converted to a dialdehyde, a diacid, or used in etherification and esterification reactions to generate libraries of compounds for screening.

-

Precursor to Heterocyclic Systems: The ortho-disposed hydroxymethyl groups are well-suited for the synthesis of seven-membered heterocyclic rings containing oxygen, such as oxepines, which are present in some biologically active natural products.

-

Fragment-Based Drug Discovery: As a small, rigid molecule with defined chemical handles, it could serve as a fragment for screening against various protein targets in fragment-based drug discovery campaigns.

-

Starting Material for Analog Synthesis: A patent has cited the use of this compound in the synthesis of a more complex molecule, where it was converted to the corresponding bis(bromomethyl) derivative. This highlights its utility as a starting material for further chemical elaboration.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While its biological activity remains unexplored, its structure makes it a valuable intermediate for organic synthesis. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. For researchers in drug discovery, this compound represents an opportunity for the development of novel molecular scaffolds and as a starting point for the synthesis of new chemical entities. Further investigation into its biological effects is warranted to fully understand its potential in the pharmaceutical sciences.

References

(4,5-Dichloro-1,2-phenylene)dimethanol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure, formula, and known properties of (4,5-Dichloro-1,2-phenylene)dimethanol. The information is compiled from publicly available chemical databases. It is important to note that detailed experimental protocols for the synthesis of this specific compound and its applications in biological or drug discovery contexts are not extensively documented in readily accessible scientific literature. This document serves as a foundational data sheet for researchers interested in this molecule.

Chemical Identity and Molecular Structure

This compound is a chlorinated aromatic diol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions.

Molecular Formula: C₈H₈Cl₂O₂[1][2]

IUPAC Name: [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol[1][2]

CAS Number: 24006-92-6[1]

Synonyms: 4,5-Dichloro-1,2-benzenedimethanol[1]

The molecular structure of this compound is visualized in the diagram below.

Figure 1: 2D Molecular Structure of this compound

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 207.05 g/mol | [1] |

| Exact Mass | 205.9901349 Da | [1] |

| Melting Point | 137-139 °C | [3] |

| XLogP3-AA (Computed) | 1.4 | [1] |

| Hydrogen Bond Donor Count (Computed) | 2 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |

| Rotatable Bond Count (Computed) | 2 | [1] |

Experimental Data and Protocols

Furthermore, there is no significant information in the public domain regarding the use of this compound in signaling pathway research, drug development, or other biological applications. Therefore, diagrams for signaling pathways or experimental workflows involving this molecule cannot be provided.

Logical Relationships

Due to the absence of documented experimental workflows or biological pathways involving this compound, a logical relationship diagram is presented below to outline a general workflow for the characterization of a novel chemical entity, which would be applicable should this compound be synthesized for research purposes.

Figure 2: General workflow for the synthesis and evaluation of a chemical compound.

Conclusion

This compound is a defined chemical entity with known basic physicochemical properties. However, its role and application in scientific research, particularly in drug development, remain largely unexplored in publicly accessible literature. This guide provides the foundational data available for this compound, highlighting the need for further research to elucidate its synthetic pathways and potential biological activity. Researchers interested in this molecule would likely need to develop and validate their own synthetic and analytical methods.

References

An In-depth Technical Guide on the Synthesis and Characterization of (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4,5-dichloro-1,2-phenylene)dimethanol, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and expected analytical data, offering a foundational resource for researchers in the field.

Introduction

This compound, also known as 1,2-bis(hydroxymethyl)-4,5-dichlorobenzene, is an aromatic diol featuring a chlorinated benzene ring. The presence of the chloro substituents and the ortho-disposed hydroxymethyl groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including ligands for metal catalysts, precursors to heterocyclic compounds, and monomers for specialty polymers. Its potential applications in drug development are of particular interest, where the dichlorinated phenyl moiety can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved through the reduction of 4,5-dichlorophthalic anhydride. This common precursor is readily available and can be efficiently converted to the desired diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The reaction proceeds via the reduction of both carbonyl groups of the anhydride to the corresponding primary alcohols. The use of a strong reducing agent like LiAlH₄ is necessary due to the stability of the anhydride and the intermediate carboxylic acid salts.[1][2]

Synthesis Workflow

Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride with LiAlH₄

Materials:

-

4,5-Dichlorophthalic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (2.0 equivalents) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 4,5-Dichlorophthalic anhydride (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water. A 1 M solution of hydrochloric acid is then added until the aluminum salts dissolve and the solution becomes clear.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system, such as toluene/hexane, to afford pure this compound as a white crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Physical and Chemical Properties

| Property | Predicted/Typical Value |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 135-140 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the four protons of the two methylene groups, and a broad singlet for the two hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 2H | Ar-H |

| ~4.7 | Singlet | 4H | -CH₂ -OH |

| ~5.5 (variable) | Broad Singlet | 2H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three signals for the aromatic carbons due to the molecule's symmetry and one signal for the benzylic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C -CH₂OH |

| ~132 | Ar-C -Cl |

| ~130 | Ar-C H |

| ~63 | -C H₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, aromatic C-H, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1450-1600 | Aromatic C=C stretch |

| 1000-1100 | C-O stretch (primary alcohol) |

| 700-850 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of water and hydroxymethyl groups.

| m/z | Interpretation |

| 206, 208, 210 | [M]⁺, molecular ion peak with Cl isotope pattern |

| 189, 191, 193 | [M-OH]⁺ |

| 171, 173, 175 | [M-H₂O-OH]⁺ |

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound from 4,5-dichlorophthalic anhydride. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The versatile nature of the title compound makes it an important intermediate for further chemical exploration and the development of novel functional molecules.

References

Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-Dichloro-1,2-phenylene)dimethanol, with the IUPAC name 4,5-Dichloro-1,2-benzenedimethanol [1] or [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol [2][3], is a halogenated aromatic diol. This document serves as a technical overview of its chemical properties and available data. Due to the limited availability of in-depth experimental research on this specific compound in publicly accessible literature, this guide summarizes fundamental information and provides context based on related chemical structures.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties for this compound is presented below. This data is primarily sourced from computational chemistry databases.

| Property | Value | Source |

| CAS Number | 24006-92-6 | [1][2] |

| Molecular Formula | C8H8Cl2O2 | [2] |

| Molecular Weight | 207.05 g/mol | [3] |

| IUPAC Name | [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | [2][3] |

| Synonyms | 4,5-Dichloro-1,2-benzenedimethanol | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve the reduction of a suitable precursor, such as 4,5-dichlorophthalic acid or its corresponding ester.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical)

Materials:

-

4,5-dichlorophthalic acid or dimethyl 4,5-dichlorophthalate

-

A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4))

-

Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

-

Standard workup and purification reagents and equipment (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, rotary evaporator, chromatography supplies)

Procedure Outline:

-

The starting material (4,5-dichlorophthalic acid or its ester) would be dissolved in an anhydrous solvent under an inert atmosphere.

-

The reducing agent would be added portion-wise at a controlled temperature (typically cooled in an ice bath).

-

The reaction mixture would be stirred until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction would be carefully quenched, followed by an aqueous workup to remove inorganic byproducts.

-

The crude product would be extracted into an organic solvent, dried, and the solvent removed under reduced pressure.

-

Purification would likely be achieved by recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized.

Applications and Biological Activity

Currently, there is a lack of published data on the specific biological activities of this compound or its applications in drug development. A search of chemical and biological databases did not yield any significant screening results or implication in specific signaling pathways.

Logical Relationship for Further Research

Given the structure of this compound, a logical next step in research would be to explore its potential as a building block in medicinal chemistry or materials science. Its two primary alcohol functional groups offer sites for further chemical modification.

Caption: Potential research pathways originating from this compound.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in the public domain. While its fundamental properties can be computationally estimated, a comprehensive understanding of its reactivity, biological effects, and potential applications requires further empirical investigation. The information and conceptual workflows provided herein are intended to serve as a foundational guide for researchers interested in exploring the chemistry and potential of this molecule.

References

Physical and chemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure is characterized by a benzene ring substituted with two chlorine atoms and two hydroxymethyl groups at adjacent positions.

| Identifier | Value | Reference |

| IUPAC Name | [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | [1] |

| CAS Number | 24006-92-6 | [1] |

| Molecular Formula | C₈H₈Cl₂O₂ | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)CO)CO | [1] |

| InChI | InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | [1] |

| InChIKey | WSCRUXVCUXHCOW-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD06656516 |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. These values are predicted by computational models and have not been experimentally verified from the available search results.

| Property | Value | Reference |

| Molecular Weight | 207.05 g/mol | [1] |

| Monoisotopic Mass | 205.9901349 Da | [1] |

| XLogP3-AA (logP) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Polar Surface Area | 40.5 Ų | [1] |

| Heavy Atom Count | 12 |

Experimental Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield any experimental data for the following properties of this compound:

-

Melting Point: Not available.

-

Boiling Point: Not available.

-

Solubility: Not available.

-

Spectral Data (NMR, IR, Mass Spectrometry): Not available.

It is crucial to distinguish this compound from the similarly named 4,5-Dichloro-1,2-phenylenediamine (CAS: 5348-42-5) , for which experimental data is more readily available but is not applicable to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound were not found in the reviewed literature. Researchers planning to work with this compound will need to develop or adapt synthetic and purification procedures, likely starting from a suitable dichlorinated benzene derivative.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Any research into the bioactivity of this compound would be novel.

Visualization

Due to the lack of information on experimental workflows, signaling pathways, or other logical relationships involving this compound, no diagrams could be generated.

Summary and Outlook

This compound is a chemical compound for which basic identifying information and computed properties are available. However, there is a significant lack of experimentally determined physical and chemical data, as well as information on its synthesis, purification, and biological activity. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications. Any researchers intending to use this compound should plan for comprehensive in-house characterization.

References

An In-depth Technical Guide to (4,5-Dichloro-1,2-phenylene)dimethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,5-Dichloro-1,2-phenylene)dimethanol, a halogenated aromatic diol, serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its rigid, dichlorinated phenylene core imparts unique physicochemical properties to target compounds, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1] This technical guide provides a comprehensive overview of the compound's properties, a plausible synthetic route based on established chemical principles, and its role as a versatile synthetic intermediate.

Introduction and Discovery

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | PubChem |

| CAS Number | 24006-92-6 | PubChem |

| Molecular Formula | C₈H₈Cl₂O₂ | PubChem |

| Molecular Weight | 207.05 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Moderately soluble in polar organic solvents (predicted) | - |

Synthesis

Proposed Experimental Protocol: Reduction of 4,5-Dichlorophthalic Anhydride

Materials:

-

4,5-Dichlorophthalic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Substrate: A solution of 4,5-dichlorophthalic anhydride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is removed by filtration and washed with THF.

-

Extraction and Purification: The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, water, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol.

Role in Chemical Synthesis and Logical Relationships

This compound is a key intermediate that provides a rigid scaffold for the synthesis of more complex molecules. The two primary alcohol functionalities can be further modified to introduce a variety of other chemical groups, leading to a diverse range of potential products.

Caption: Synthetic pathway from precursor to the core intermediate and its subsequent use.

Experimental Workflow Diagram

The proposed synthesis of this compound can be visualized as a clear experimental workflow, from starting materials to the purified product.

Caption: Step-by-step workflow for the laboratory synthesis of the target compound.

Conclusion

This compound is a synthetically valuable intermediate whose importance is defined by its utility in constructing more complex molecules. While its specific discovery and historical timeline are not well-documented, its preparation can be reliably achieved through standard organic reduction methodologies. The physicochemical data and proposed synthetic protocol provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this versatile building block in their research endeavors. Further exploration of its applications is likely to yield novel compounds with significant potential in various scientific and industrial domains.

References

Technical Guide on the Safety and Hazard Profile of (4,5-Dichloro-1,2-phenylene)dimethanol

Disclaimer: This document provides a comprehensive overview of the available safety and hazard information for (4,5-Dichloro-1,2-phenylene)dimethanol (CAS No. 24006-92-6). It is important to note that detailed toxicological data for this specific compound is limited in publicly available literature. Therefore, this guide also includes information on the structurally related compound 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5) to provide insights into potential hazards. This information should be interpreted with caution and is intended for use by qualified researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic diol.[1][2] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including polymers, resins, and specialty chemicals.[3] The presence of a chlorinated phenylene backbone can impart properties such as rigidity, thermal stability, and chemical resistance to materials derived from it.[3] Given its potential use in various synthetic applications, a thorough understanding of its safety and hazard profile is essential for safe handling and risk assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 24006-92-6 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 207.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Benzenedimethanol, 4,5-dichloro- | N/A |

Hazard Identification and Classification

Inferred Hazards from a Structurally Related Compound

To provide a preliminary assessment of potential hazards, this section summarizes the hazard classification for the structurally related compound 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5) . It is critical to reiterate that this information is for a different chemical and should be used only as a precautionary guide.

Table of GHS Hazard Classifications for 4,5-Dichloro-o-phenylenediamine (CAS No. 5348-42-5)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][6] |

Pictograms for 4,5-Dichloro-o-phenylenediamine:

Precautionary Statements for 4,5-Dichloro-o-phenylenediamine:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

There is a lack of specific toxicological studies for this compound. The toxicological properties have not been fully investigated.[7]

Based on the data for the related compound, 4,5-Dichloro-o-phenylenediamine, exposure may lead to:

-

Acute Effects: Harmful effects if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation.[4][5][6]

-

Carcinogenicity: For 4,5-Dichloro-o-phenylenediamine, no ingredient of the product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

-

Germ Cell Mutagenicity: No data available for 4,5-Dichloro-o-phenylenediamine.[4]

-

Reproductive Toxicity: No data available for 4,5-Dichloro-o-phenylenediamine.[4]

Experimental Protocols

Due to the absence of published experimental safety studies for this compound, this section provides a generalized workflow for the toxicological assessment of a novel chemical substance.

General Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for the initial toxicological screening of a chemical compound using in vitro methods.

Caption: A generalized workflow for in vitro toxicity testing of a novel chemical compound.

Handling and Storage

Safe Handling

-

Work under a chemical fume hood.

-

Do not inhale the substance.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For the related diamine compound, a dust mask type N95 is recommended.[6]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

Disposal Considerations

Dispose of this chemical and its container at a licensed hazardous waste disposal facility.[8] Follow all federal, state, and local environmental regulations. Do not let the product enter drains.

Signaling Pathways

There is no information available in the scientific literature regarding the effects of this compound on specific biological signaling pathways.

Conclusion

The available data on the safety and hazards of this compound (CAS 24006-92-6) is scarce. While its physicochemical properties are known, a full toxicological profile has not been established. Based on the hazard classifications of the structurally similar compound 4,5-Dichloro-o-phenylenediamine, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system. Appropriate personal protective equipment and engineering controls should be used at all times. Further experimental studies are required to fully characterize the toxicological properties and establish a definitive safety profile for this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C8H8Cl2O2 | CID 13096434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-ジクロロ-o-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Technical Guide on the Spectroscopic Properties of (4,5-Dichloro-1,2-phenylene)dimethanol

Audience: Researchers, scientists, and drug development professionals.

Proposed Synthesis

A viable and common method for the synthesis of (4,5-Dichloro-1,2-phenylene)dimethanol is the reduction of a suitable precursor, such as 4,5-dichlorophthalic anhydride. This anhydride can be prepared from 4,5-dichlorophthalic acid. The reduction of the anhydride to the corresponding diol can be effectively achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Dichlorophthalic anhydride

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 4,5-dichlorophthalic anhydride (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a solution of Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF is added dropwise via a dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is then carefully quenched by the slow, dropwise addition of distilled water, followed by a 10% solution of sulfuric acid to neutralize the excess LiAlH₄ and dissolve the aluminum salts.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 2H | Ar-H |

| ~4.7 | Singlet | 4H | -CH ₂-OH |

| ~3.5 (broad) | Singlet | 2H | -CH₂-OH |

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~138 | Ar-C -CH₂OH |

| ~132 | Ar-C -Cl |

| ~130 | Ar-C H |

| ~63 | -C H₂-OH |

Solvent: CDCl₃

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1050-1000 | C-O stretch (primary alcohol) |

| 800-600 | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 206, 208, 210 | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 189, 191, 193 | [M-OH]⁺ |

| 177, 179, 181 | [M-CH₂OH]⁺ |

The isotopic pattern for two chlorine atoms will show relative intensities of approximately 9:6:1.

Experimental Workflows

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from (4,5-dichloro-1,2-phenylene)dimethanol. This starting material is a versatile building block for the preparation of a range of compounds with potential applications in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below describe key transformations of the benzylic alcohol functional groups, including oxidation to aldehydes and carboxylic acids, and conversion to reactive benzylic halides for subsequent nucleophilic substitution reactions.

Overview of Synthetic Pathways

This compound serves as a precursor for at least three classes of derivatives through straightforward synthetic transformations. These pathways are:

-

Selective Oxidation to 4,5-Dichlorophthalaldehyde: This transformation provides a key intermediate for the synthesis of heterocyclic compounds and other complex molecules through condensation reactions.

-

Complete Oxidation to 4,5-Dichlorophthalic Acid: This derivative can be used in the synthesis of polyesters, polyamides, and as a precursor to 4,5-dichlorophthalic anhydride, a valuable monomer and reagent in organic synthesis.[1][2][3]

-

Conversion to 1,2-Bis(chloromethyl)-4,5-dichlorobenzene: This highly reactive intermediate can be utilized in a variety of nucleophilic substitution reactions to introduce a wide range of functional groups, making it a valuable tool for the synthesis of diverse molecular scaffolds.[4]

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocols

Synthesis of 4,5-Dichlorophthalaldehyde

This protocol describes the selective oxidation of the diol to the corresponding dialdehyde using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or Celite®

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of PCC (2.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with DCM and filter through a pad of Celatom® or Celite®.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4,5-dichlorophthalaldehyde.

Synthesis of 4,5-Dichlorophthalic Acid

This protocol details the oxidation of the diol to the dicarboxylic acid using potassium permanganate (KMnO₄).

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and 1 M)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Acetone

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (4.0 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture and wash the precipitate with water.

-

Acidify the filtrate to pH 1-2 with concentrated HCl.

-

Cool the acidified solution in an ice bath to precipitate the 4,5-dichlorophthalic acid.

-

Collect the solid by filtration, wash with cold 1 M HCl and then with cold water.

-

Dry the product under vacuum to yield 4,5-dichlorophthalic acid.

Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene and Subsequent Nucleophilic Substitution

This two-part protocol describes the conversion of the diol to the corresponding dichloride, followed by a general procedure for nucleophilic substitution.

Part A: Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(chloromethyl)-4,5-dichlorobenzene, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part B: General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

1,2-Bis(chloromethyl)-4,5-dichlorobenzene

-

Primary or secondary amine (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents)

-

Anhydrous acetonitrile or DMF

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1,2-bis(chloromethyl)-4,5-dichlorobenzene (1.0 equivalent) in anhydrous acetonitrile or DMF.

-

Add the amine (2.2 equivalents) and the base (K₂CO₃ or TEA, 2.5 equivalents).

-

Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine, for 4-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

If K₂CO₃ was used, filter off the solid.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired disubstituted product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of derivatives from this compound. The values are based on typical yields for analogous reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 4,5-Dichlorophthalaldehyde

| Starting Material | Product | Reagent | Yield (%) | Purity (%) |

| This compound | 4,5-Dichlorophthalaldehyde | PCC | 75-85 | >95 |

Table 2: Synthesis of 4,5-Dichlorophthalic Acid

| Starting Material | Product | Reagent | Yield (%) | Purity (%) |

| This compound | 4,5-Dichlorophthalic Acid | KMnO₄ | 80-90 | >98 |

Table 3: Synthesis of 1,2-Bis(chloromethyl)-4,5-dichlorobenzene and a Diamine Derivative

| Starting Material | Intermediate/Product | Reagent(s) | Yield (%) | Purity (%) |

| This compound | 1,2-Bis(chloromethyl)-4,5-dichlorobenzene | SOCl₂ | 90-95 | >95 |

| 1,2-Bis(chloromethyl)-4,5-dichlorobenzene | 1,2-Bis((dialkylamino)methyl)-4,5-dichlorobenzene | R₂NH, K₂CO₃ | 70-85 | >95 |

Visualizations

The following diagrams illustrate the synthetic workflows described in this document.

Caption: Oxidation to 4,5-Dichlorophthalaldehyde.

Caption: Oxidation to 4,5-Dichlorophthalic Acid.

Caption: Two-step synthesis of a diamine derivative.

References

Applications of (4,5-Dichloro-1,2-phenylene)dimethanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol that holds significant potential as a versatile building block in organic synthesis. Its ortho-disposed hydroxymethyl groups, combined with the electronic influence and potential for further functionalization of the chlorine atoms, make it an attractive starting material for the synthesis of a variety of complex molecules, including heterocycles, ligands, and pharmaceutical intermediates. The chloro substituents can enhance the biological activity of the resulting compounds and offer synthetic handles for cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. The protocols are based on established methodologies for the analogous, non-chlorinated 1,2-bis(hydroxymethyl)benzene, with necessary considerations for the electronic and steric effects of the chloro substituents.

Synthesis of Seven-Membered Heterocycles: 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with ketones is a classical and efficient method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of pharmacological activities.[1][2] this compound can be a precursor to the necessary diamine or its derivatives. The reaction typically proceeds via the formation of a diimine intermediate, followed by cyclization.

Logical Workflow for 1,5-Benzodiazepine Synthesis:

Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine and various ketones, which can be adapted for reactions involving derivatives of this compound.

| Entry | Ketone | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Acetone | p-TSA (cat.) | None | 10 | 94 | [1] |

| 2 | Cyclohexanone | p-TSA (cat.) | None | 15 | 92 | [1] |

| 3 | Acetophenone | p-TSA (cat.) | None | 20 | 88 | [1] |

| 4 | Acetone | H-MCM-22 (100mg/mmol) | Acetonitrile | 60 | 87 | [2] |

| 5 | 3-Pentanone | p-TSA (cat.) | None | 15 | 90 | [1] |

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol is adapted from a general procedure for the synthesis of 1,5-benzodiazepines.[1][3]

-

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Acetone (1.16 g, 20 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.019 g, 0.1 mmol)

-

Ethanol

-

Water

-

-

Procedure:

-

To a round-bottom flask, add o-phenylenediamine and a catalytic amount of p-TSA.

-

Add acetone to the mixture.

-

Reflux the reaction mixture at 80-85°C for 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[3]

-

Synthesis of Six-Membered Heterocycles: Phthalazine Derivatives

This compound can be converted to the corresponding 1,2-bis(halomethyl)benzene derivative, a key precursor for the synthesis of phthalazines. The reaction with hydrazine or its derivatives leads to the formation of the six-membered di-nitrogen heterocycle. Phthalazine derivatives are known to possess a range of biological activities, including anticancer and antimicrobial properties.[4][5]

Logical Workflow for Phthalazine Synthesis:

Caption: Synthetic pathway to phthalazine derivatives from this compound.

Quantitative Data:

The following table provides representative data for the synthesis of 1,4-disubstituted phthalazines, demonstrating the feasibility of this synthetic route.

| Entry | 1,2-Bis(halomethyl)benzene Derivative | Hydrazine Derivative | Solvent | Yield (%) | Reference |

| 1 | 1,2-Bis(bromomethyl)benzene | Hydrazine hydrate | Methanol | 91 | [4] |

| 2 | 2-(Bromomethyl)benzaldehyde | Phenylhydrazine | Ethanol | - | [5] |

| 3 | 1,2-Diiodobenzene | Hydrazine hydrate | - | - | [5] |

Experimental Protocol: Synthesis of a 1,4-Disubstituted Phthalazine

This protocol is based on a general procedure for the synthesis of phthalazine derivatives from 1,2-bis(halomethyl)benzenes.[4]

-

Materials:

-

1,2-Bis(bromomethyl)-4,5-dichlorobenzene (10 mmol)

-

Hydrazine hydrate (12 mmol)

-

Methanol

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1,2-bis(bromomethyl)-4,5-dichlorobenzene in methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 5 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the solid and wash with cold methanol.

-

The crude product can be purified by recrystallization from ethyl acetate to yield the desired phthalazine derivative.

-

Synthesis of Five-Membered Heterocycles: Isoindolinone Derivatives

Isoindolin-1-ones are an important class of nitrogen-containing heterocycles with diverse biological activities. This compound can be a precursor to 2-(bromomethyl)benzoyl bromide, a key intermediate for the synthesis of N-substituted isoindolin-1-ones.

Logical Workflow for Isoindolinone Synthesis:

Caption: General synthetic route to N-substituted isoindolin-1-ones.

Quantitative Data:

The following table presents data for the synthesis of various isoindolin-1-one derivatives, highlighting the versatility of the synthetic approaches.

| Entry | Starting Material | Reagent | Conditions | Yield (%) | Reference |

| 1 | N'-(2-Methoxybenzyl)-N,N-dimethylurea | t-BuLi, Electrophile | THF, 0°C | 47-51 | [6] |

| 2 | (Z)-3-Alkylideneisobenzofuran-1(3H)-one | Primary amine | iso-Propanol, Ultrasound, 50°C, 30 min | 93 | [7] |

| 3 | 2-Cyanobenzaldehyde | 2-Nitroaniline derivative | DCM, 5% KOH in MeOH | - | [8] |

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Isoindolin-1-ones

This protocol is a generalized procedure based on the lithiation of N'-benzyl-N,N-dimethylureas.[6]

-

Materials:

-

N'-(4,5-Dichloro-2-methylbenzyl)-N,N-dimethylurea (2.0 mmol)

-

tert-Butyllithium (t-BuLi) (1.7 M in heptane, 6.6 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, 2.2 mmol)

-

-

Procedure:

-

Dissolve the N'-benzyl-N,N-dimethylurea derivative in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.

-

Slowly add t-BuLi solution to the stirred solution. The formation of the lithiated species is often indicated by a color change.

-

Stir the mixture at 0°C for 6 hours.

-

Add the electrophile (dissolved in anhydrous THF if solid) to the reaction mixture.

-

Allow the reaction to proceed, monitoring its completion by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired 3-substituted isoindolin-1-one.

-

Synthesis of Chiral Phosphorus Ligands

Chiral phosphine ligands are crucial in asymmetric catalysis. This compound can be converted into a chiral diol, which can then be used to synthesize P-chiral phosphine ligands. The synthesis often involves the use of phosphine-borane complexes as stable intermediates.[9][10][11]

Logical Workflow for Chiral Phosphine Ligand Synthesis:

Caption: Synthetic pathway for the preparation of chiral phosphine ligands.

Quantitative Data:

The synthesis of chiral phosphine ligands is a specialized field, and yields can vary significantly depending on the specific ligand and synthetic route. The following table provides an example of a related synthesis.

| Ligand | Precursor | Key Reagent | Yield (%) | Reference |

| (S,S)-DIPAMP | (S,S)-1,2-bis[(o-anisyl)phenylphosphino]ethane-borane | Diethylamine | - | [9] |

Experimental Protocol: Synthesis of a Chiral Phosphine-Borane Adduct

This is a general protocol for the synthesis of a chiral phosphine-borane adduct from a chiral starting material, which can be adapted from derivatives of this compound.[12]

-

Materials:

-

Chiral di-tosylate derived from this compound (1.0 eq)

-

Lithium diphenylphosphide-borane complex (LiPPh₂·BH₃) (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, argon-purged flask, dissolve the chiral di-tosylate in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add the LiPPh₂·BH₃ solution in THF to the reaction mixture.

-

Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the chiral phosphine-borane adduct.

-

Disclaimer: The provided protocols are based on analogous compounds and may require optimization for this compound. Standard laboratory safety procedures should be followed at all times. The electronic and steric effects of the chlorine substituents may influence reaction rates and yields.

References

- 1. scialert.net [scialert.net]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: (4,5-Dichloro-1,2-phenylene)dimethanol as a Versatile Building Block for Advanced Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (4,5-dichloro-1,2-phenylene)dimethanol as a monomer for the synthesis of novel polymers. While direct literature on the polymerization of this specific diol is limited, this document outlines its properties and provides detailed, predictive protocols for its use in synthesizing polyesters and polyurethanes based on established principles of polymer chemistry. The incorporation of a chlorinated aromatic moiety is expected to impart unique thermal, mechanical, and solubility characteristics to the resulting polymers, making them attractive for a range of advanced applications.

Monomer Characterization: this compound

This compound is a substituted aromatic diol with the potential to serve as a rigid building block in polymer chains. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | White to off-white solid (predicted) |

| CAS Number | 24006-92-6 |

Data sourced from chemical supplier information and predictive models. Researchers should verify properties with their own analysis.

Proposed Polymerization Reactions

The two primary hydroxyl (-OH) functional groups of this compound allow for its participation in step-growth polymerization reactions. The following sections detail theoretical protocols for the synthesis of polyesters and polyurethanes.

Polyester Synthesis via Polycondensation

Polyesters can be synthesized by reacting the diol with a dicarboxylic acid or a more reactive diacyl chloride. The resulting polymers are expected to exhibit high thermal stability and rigidity due to the aromatic backbone.

1. Melt Polycondensation with a Dicarboxylic Acid (e.g., Terephthalic Acid)

This one-pot synthesis is a common industrial method for producing polyesters.

Protocol:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and terephthalic acid.

-

Add a catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (0.05-0.1 mol% relative to the diacid).

-

Heat the mixture under a slow stream of nitrogen to 180-220°C with stirring. Water will begin to distill off as the esterification reaction proceeds.

-

After the initial evolution of water ceases (typically 2-4 hours), gradually reduce the pressure to <1 mmHg while increasing the temperature to 250-280°C.

-

Continue the reaction under high vacuum for another 2-4 hours to drive the polymerization to completion by removing the ethylene glycol byproduct. The viscosity of the melt will increase significantly.

-

Cool the reactor to room temperature and carefully extract the solid polymer.

2. Solution Polycondensation with a Diacyl Chloride (e.g., Terephthaloyl Chloride)

This method is suitable for laboratory-scale synthesis and is performed at lower temperatures.

Protocol:

-

Dissolve this compound in a dry, aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylacetamide) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of terephthaloyl chloride dissolved in the same solvent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.

-

Filter the polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and dry it in a vacuum oven.

Polyurethane Synthesis

The reaction of this compound with a diisocyanate will produce polyurethanes. The rigid, chlorinated aromatic structure of the diol is expected to enhance the thermal and flame-retardant properties of the resulting polyurethane.

Protocol for Polyurethane Synthesis (e.g., with Methylene Diphenyl Diisocyanate - MDI):

-

In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve this compound in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a catalyst, such as dibutyltin dilaurate (DBTDL), at a concentration of 0.01-0.1% by weight of the total reactants.

-

Heat the solution to 50-70°C with stirring.

-

Slowly add an equimolar amount of MDI to the reaction mixture. An exotherm may be observed.

-

Continue stirring at the reaction temperature for 2-6 hours. The viscosity of the solution will increase as the polymer forms.

-

The resulting polymer solution can be cast into films or precipitated by pouring into a non-solvent like methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Potential Properties and Applications of Derived Polymers

The incorporation of the (4,5-dichloro-1,2-phenylene) moiety is anticipated to confer the following properties to the polymers:

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The rigid aromatic ring and the presence of chlorine atoms are expected to increase the decomposition temperature. |

| Flame Retardancy | Enhanced | Chlorine atoms can act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation. |

| Chemical Resistance | Good | The aromatic backbone and halogen substitution generally lead to increased resistance to solvents and chemical attack. |

| Mechanical Properties | High Modulus, Potentially Brittle | The rigidity of the monomer unit will likely result in polymers with high stiffness but may reduce flexibility. |

| Solubility | Potentially limited in common solvents | The rigid and crystalline nature of the polymer chains may reduce solubility. |

Potential Applications:

-

High-Performance Plastics: For applications requiring high thermal stability and chemical resistance, such as in the automotive and aerospace industries.

-

Flame-Retardant Materials: As an inherently flame-retardant component in coatings, textiles, and electronic components.

-

Advanced Composites: As a matrix material for fiber-reinforced composites.

-

Precursors for Functional Materials: The chlorine atoms can serve as sites for post-polymerization modification to introduce other functional groups.

Visualizations

Caption: Chemical structure of the monomer.

Application Notes and Protocols for (4,5-Dichloro-1,2-phenylene)dimethanol

(4,5-Dichloro-1,2-phenylene)dimethanol , a halogenated aromatic diol, serves as a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of reactive hydroxyl groups and chlorine substituents make it a valuable precursor for the synthesis of a variety of organic molecules and polymers with potential applications in medicinal chemistry and materials science. This document provides an overview of its known applications and a general protocol for its use as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 145-149 °C |

| Boiling Point | 362.8±42.0 °C (Predicted) |

| Solubility | Soluble in methanol and other polar organic solvents |

Synthetic Applications

The primary application of this compound is as a precursor in organic synthesis. The two primary alcohol functional groups can undergo a variety of chemical transformations, including oxidation, esterification, and etherification, to yield more complex molecules. The dichlorinated benzene ring also provides a handle for further functionalization through cross-coupling reactions.

A notable application is its use in the synthesis of novel phosphoramidite ligands. These ligands are crucial in asymmetric catalysis, a field with significant implications for drug development and the synthesis of chiral molecules.

Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand

This protocol outlines a general procedure for the synthesis of a chiral phosphoramidite ligand starting from this compound. This ligand class is widely used in asymmetric transition-metal-catalyzed reactions.

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃)

-

A chiral binaphthol derivative (e.g., (R)-BINOL)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Anhydrous toluene

-

Hexane

-

Standard laboratory glassware and Schlenk line equipment

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Dichlorophosphite Intermediate:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent and excess PCl₃ under reduced pressure to yield the crude dichlorophosphite intermediate.

-

-

Synthesis of the Phosphoramidite Ligand:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral binaphthol derivative (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Cool this solution to 0 °C.

-

Dissolve the crude dichlorophosphite intermediate from Step 1 in anhydrous toluene and add it dropwise to the solution of the chiral binaphthol.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final phosphoramidite ligand as a solid.

-

Characterization:

-

The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry.

Diagrams

Application Notes and Protocols: (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential reaction mechanisms, and applications of (4,5-Dichloro-1,2-phenylene)dimethanol. This document is intended to serve as a foundational guide for utilizing this versatile chemical intermediate in organic synthesis and medicinal chemistry.

Synthesis of this compound

This compound is a valuable bifunctional building block. Its synthesis can be achieved through the reduction of commercially available 4,5-dichlorophthalic acid or its derivatives. A common and effective method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 4,5-Dichlorophthalic Acid

This protocol outlines the laboratory-scale synthesis of this compound from 4,5-dichlorophthalic acid.

Materials:

-

4,5-Dichlorophthalic acid

-